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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-buten-1-ol is an allylic alcohol featuring a cyclohexyl moiety. Its chemical
structure, containing a hydroxyl group adjacent to a double bond and a bulky cycloalkane,
makes it a molecule of interest in synthetic organic chemistry and potentially in the
development of new chemical entities. This technical guide provides a comprehensive overview
of its chemical identity, physicochemical properties, and key experimental protocols relevant to
its synthesis and reactions.

Chemical Identity and Properties

The nomenclature and key identifiers for 1-Cyclohexyl-2-buten-1-ol are crucial for accurate
documentation and research. The compound exists as different stereoisomers, which is
reflected in the various CAS numbers assigned.
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Identifier Value
IUPAC Name (E)-1-cyclohexylbut-2-en-1-ol
CAS Number 79605-62-2 ((E)-isomer)[1]

18736-82-8 (racemic, cis/trans mixture)

Molecular Formula C10H180

Molecular Weight 154.25 g/mol [2]

A summary of its computed physicochemical properties is provided below, offering insights into
its behavior in various chemical and biological systems.

Property Value

XLogP3 2.8

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 3

Exact Mass 154.135765193 Da
Monoisotopic Mass 154.135765193 Da
Topological Polar Surface Area 20.2 A2

Heavy Atom Count 11

This data is computationally generated and sourced from PubChem.[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 1-Cyclohexyl-
2-buten-1-ol.
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Spectrum Type Source
Infrared (IR) Spectrum NIST WebBook][1]
Mass Spectrum (Electron lonization) NIST WebBook[1]

Experimental Protocols

Detailed experimental procedures are fundamental for the replication and advancement of
scientific research. The following protocols are based on established methodologies for similar
compounds and can be adapted for 1-Cyclohexyl-2-buten-1-ol.

General Synthesis of Allylic Alcohols via Grignard
Reaction

A common route to synthesize 1-Cyclohexyl-2-buten-1-ol is through the reaction of a Grignard
reagent with an a,3-unsaturated aldehyde.

Materials:

Cyclohexylmagnesium bromide (Grignard reagent)

Crotonaldehyde (a,B-unsaturated aldehyde)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Standard glassware for inert atmosphere reactions

Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel,
condenser, and nitrogen inlet, place the Grignard reagent in anhydrous diethyl ether.

e Cool the flask to O °C in an ice bath.
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o Dissolve crotonaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

» Add the crotonaldehyde solution dropwise to the stirred Grignard reagent under a nitrogen
atmosphere.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

¢ Quench the reaction by slowly adding saturated agueous ammonium chloride solution.
o Separate the organic layer, and extract the aqueous layer with diethyl ether.
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

» Purify the crude 1-Cyclohexyl-2-buten-1-ol by flash column chromatography on silica gel.

Oxidation to the Corresponding Ketone

The allylic alcohol can be oxidized to the corresponding a,3-unsaturated ketone, 1-Cyclohexyl-
2-buten-1-one.

Materials:

1-Cyclohexyl-2-buten-1-ol

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

Anhydrous dichloromethane (DCM)

Silica gel
Procedure:

e Dissolve 1-Cyclohexyl-2-buten-1-ol in anhydrous DCM in a round-bottom flask under an
inert atmosphere.
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e Add PCC (1.5 equivalents) or DMP (1.2 equivalents) to the solution in one portion at room
temperature.

« Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer
chromatography (TLC).

» Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of
silica gel to remove the oxidant byproducts.

e Wash the silica gel pad with additional diethyl ether.
o Combine the organic filtrates and concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to yield 1-Cyclohexyl-
2-buten-1-one.[3]

Potential Applications and Reactions of Interest

While specific biological activities for 1-Cyclohexyl-2-buten-1-ol are not extensively
documented, its structural motifs suggest potential areas of investigation. The cyclohexyl group
can increase lipophilicity, a desirable trait in drug candidates for enhancing membrane
permeability. Allylic alcohols are also versatile intermediates in organic synthesis.

Sharpless Asymmetric Epoxidation and Kinetic
Resolution

A significant application of allylic alcohols is in stereoselective reactions. The Sharpless
asymmetric epoxidation allows for the enantioselective synthesis of epoxy alcohols. This
reaction can also be employed for the kinetic resolution of a racemic mixture of an allylic
alcohol. In a kinetic resolution, one enantiomer reacts significantly faster than the other in the
presence of a chiral catalyst, allowing for the separation of the enantiomers.

The workflow for a kinetic resolution of a racemic allylic alcohol like (+)-1-Cyclohexyl-2-buten-
1-ol is depicted below.
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Kinetic resolution of a racemic allylic alcohol.

This process is valuable for obtaining enantiomerically enriched compounds, which is critical in
drug development as different enantiomers can have distinct pharmacological activities.

Natural Occurrence

Recent studies have identified 1-Cyclohexyl-2-buten-1-ol in plant extracts. For instance, it has
been detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the
ethanolic leaf extract of Oroxylum indicum.[4] The presence of this compound in natural
sources opens avenues for phytochemical research and the exploration of its potential
biological roles.

Conclusion

1-Cyclohexyl-2-buten-1-ol is a versatile chemical entity with established synthetic utility and
potential for further exploration in medicinal chemistry and materials science. This guide has

provided foundational information on its properties and key experimental procedures. Further
research into its biological activities and the development of stereoselective synthetic routes

will undoubtedly expand its applications.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1144606?utm_src=pdf-body-img
https://www.benchchem.com/product/b1144606?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9723245/
https://www.benchchem.com/product/b1144606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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